4-Chloro-N-(phenylcarbamoyl)benzenesulfonamide
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Overview
Description
N-(Phenylaminocarbonyl)-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylaminocarbonyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylaminocarbonyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobenzenesulfonamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylaminocarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N-(Phenylaminocarbonyl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Phenylaminocarbonyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, leading to its use as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylaminocarbonyl)-benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chlorobenzenesulfonamide: Lacks the phenylaminocarbonyl group, making it less complex and potentially less versatile.
Uniqueness
N-(Phenylaminocarbonyl)-4-chlorobenzenesulfonamide is unique due to the presence of both the phenylaminocarbonyl and 4-chlorobenzenesulfonamide groups
Properties
CAS No. |
25270-44-4 |
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Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-phenylurea |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
InChI Key |
OLXMJMMJJLLYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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